BenchChemオンラインストアへようこそ!

7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline

Medicinal Chemistry Scaffold Decoration Lead Optimization

7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (CAS 1774058-58-0) is a halogenated tetrahydroquinoxaline building block with the molecular formula C13H16BrFN2 and a molecular weight of 299.18 g/mol. Its structure places it within the 1,2,3,4-tetrahydroquinoxaline class, a scaffold associated with diverse biological activities.

Molecular Formula C13H16BrFN2
Molecular Weight 299.18 g/mol
CAS No. 1774058-58-0
Cat. No. B1381634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline
CAS1774058-58-0
Molecular FormulaC13H16BrFN2
Molecular Weight299.18 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCNC3=CC(=C(C=C32)Br)F
InChIInChI=1S/C13H16BrFN2/c14-10-7-13-12(8-11(10)15)16-5-6-17(13)9-3-1-2-4-9/h7-9,16H,1-6H2
InChIKeyROJMLWGOWDZIPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Properties of 7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (1774058-58-0)


7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (CAS 1774058-58-0) is a halogenated tetrahydroquinoxaline building block with the molecular formula C13H16BrFN2 and a molecular weight of 299.18 g/mol [1]. Its structure places it within the 1,2,3,4-tetrahydroquinoxaline class, a scaffold associated with diverse biological activities [2]. The compound is commercially available from multiple suppliers for research purposes, typically with a purity of 95% . Availability as a stock compound enables its use as a synthetic intermediate.

The Insufficiency of Generic Substitution for 6-Bromo-4-cyclopentyl-7-fluoro-2,3-dihydro-1H-quinoxaline


Direct substitution of 7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline with other tetrahydroquinoxaline analogs is not scientifically valid without dedicated comparative data. The precise arrangement of a bromine at position 7, a fluorine at position 6, and an N-cyclopentyl group defines both its reactivity as a synthetic intermediate and any potential biological interactions [1]. The tetrahydroquinoxaline scaffold's biological profile is highly sensitive to substitution patterns; for instance, its activity as a BET bromodomain inhibitor or ferroptosis modulator can be drastically altered by changes in halogenation [2]. No evidence was found to confirm that another commercially available compound replicates this specific substitution pattern. Therefore, assuming functional or synthetic interchangeability without supporting experimental evidence introduces significant uncertainty into any research or procurement decision [1].

Quantitative Differentiation Guide for 7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline


Comparison of Physicochemical Properties to the Parent Tetrahydroquinoxaline Scaffold

The introduction of halogens significantly alters the physicochemical profile of the core tetrahydroquinoxaline scaffold. The target compound has a molecular weight of 299.18 g/mol and a calculated LogP that is markedly higher than the unsubstituted parent (MW: 134.18 g/mol) due to the bromine, fluorine, and cyclopentyl additions [1]. This differentiation is critical for tuning properties like lipophilicity and permeability in a drug discovery program.

Medicinal Chemistry Scaffold Decoration Lead Optimization

Differentiation via N-Cyclopentyl Substitution vs. N-Alkyl Analogs in BET Inhibition

In the class of tetrahydroquinoxaline-based BET inhibitors, the N-substituent is a key determinant of potency and selectivity for the second bromodomain (BD2). While no direct data exists for the target compound, SAR studies on related series show that replacing an N-cyclopentyl group with a benzyl or thiazole moiety can alter BD2 selectivity. The target compound, with its distinct N-cyclopentyl group, provides a specific point of structural divergence from other N-substituted analogs [1]. This structural feature is hypothesized to influence the binding mode differently than N-phenyl or N-benzyl comparators.

Epigenetics BET Inhibition Structure-Activity Relationship

Differential Halogenation Pattern for C-H Activation Cross-Coupling

The compound presents a defined 7-bromo-6-fluoro substitution pattern on the tetrahydroquinoxaline core, creating a differentiated chemical reactivity profile. The bromine atom is a synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can influence the electronics of the ring system and serve as a metabolic blocking group [1]. Compared to the non-substituted or non-halogenated scaffold, this compound is pre-functionalized for late-stage diversification.

Synthetic Chemistry C-H Functionalization Cross-Coupling

Target Research Applications for 6-Bromo-4-cyclopentyl-7-fluoro-2,3-dihydro-1H-quinoxaline Based on Evidence


Medicinal Chemistry: BET Bromodomain Inhibitor Lead Optimization

Based on the class-level evidence that tetrahydroquinoxalines are a privileged scaffold for selective BET BD2 inhibition [1], this compound is most applicable as a starting point in a structure-activity relationship (SAR) campaign. A research group can procure this compound to use the unique N-cyclopentyl and 7-bromo-6-fluoro substitution pattern to explore novel interactions within the BD2 acetyl-lysine binding pocket, which has been shown to accommodate diverse N-substituents. The bromine handle allows for rapid library synthesis to improve potency and selectivity [1].

Synthetic Methodology: Substrate for Late-Stage C-H Functionalization

The embedded bromine atom makes this compound a valuable substrate for developing or testing new C-C and C-N bond-forming reactions [2]. In an industrial process chemistry setting, a kilogram-scale procurement could be the first step in evaluating a novel, palladium-catalyzed cross-coupling protocol on a heterocyclic core, leveraging the fluorine atom's electron-withdrawing effect to direct reactivity during C-H activation studies [2].

Chemical Biology: Ferroptosis Inhibitor Probe Development

Given that the tetrahydroquinoxaline scaffold has demonstrated activity as a ferroptosis inhibitor with low cytotoxicity [3], the procurement of this specific analog can support chemical biology studies. The compound can serve as the basis for a probe molecule, where the cyclopentyl group is used to modulate lipophilicity and the halogen pattern is used for further derivatization into a proteolysis-targeting chimera (PROTAC) or affinity-based probe, without confounding off-target effects from a more potent but unselective parent structure [3].

Quote Request

Request a Quote for 7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.